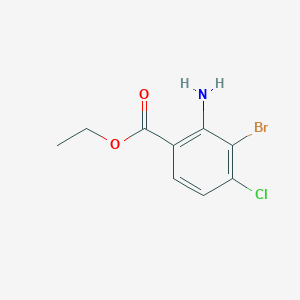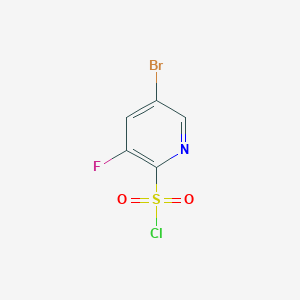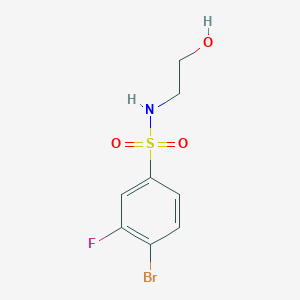
2,6-ジクロロ-4-フルオロベンジルブロミド
概要
説明
2,6-Dichloro-4-fluorobenzyl bromide is a chemical compound with the molecular formula C7H4BrCl2F. It is used as a reagent in the synthesis of a variety of compounds .
Synthesis Analysis
The synthesis of 2,6-Dichloro-4-fluorobenzyl bromide involves reactions at the benzylic position . It can be synthesized from 2-Chloro-4-fluorotoluene . The reaction involves free radical bromination, nucleophilic substitution, and oxidation .Molecular Structure Analysis
The molecular weight of 2,6-Dichloro-4-fluorobenzyl bromide is 257.92 g/mol. The InChI key is VMCKBMKAAMUGNZ-UHFFFAOYSA-N.Chemical Reactions Analysis
2,6-Dichloro-4-fluorobenzyl bromide can participate in a variety of chemical reactions. It can be used in the synthesis of 4-chlorobenzoimidazo . It can also be used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and industrial chemicals .Physical And Chemical Properties Analysis
2,6-Dichloro-4-fluorobenzyl bromide is a solid compound . It should be stored at 2-8°C .科学的研究の応用
医薬品合成
2,6-ジクロロ-4-フルオロベンジルブロミド: は、医薬品化合物の合成における貴重な中間体です。臭素と芳香族ハロゲン化物を両方とも有するため、反応性が高く、複雑な分子の構築のための汎用性の高いビルディングブロックとなっています。 ベンジル基を潜在的な治療薬に導入するために使用でき、化合物の生物学的活性を修飾することができます .
有機合成
有機化学において、2,6-ジクロロ-4-フルオロベンジルブロミドは、さまざまな合成用途に使用されます。求核置換反応に参加して、新しい炭素-ヘテロ原子結合を作成できます。 この化合物は、有機分子に共通するモチーフであるベンジルエーテル、エステル、アミドの調製にも役立ちます .
材料科学
この化学物質は、高度な材料の開発における前駆体として役立ちます。たとえば、特定の蛍光特性または電気伝導率を持つポリマーまたは小分子を合成するために使用できます。 化合物に存在するハロゲン原子は他の官能基と交換でき、特性が調整された材料を作成できます .
分析化学
2,6-ジクロロ-4-フルオロベンジルブロミド: は、クロマトグラフィーまたは質量分析などの分析方法における標準または参照化合物として使用できます。 そのユニークな分子シグネチャは、複雑な混合物中の類似化合物の同定と定量に役立ちます .
生化学研究
生化学では、この化合物はペプチドまたはタンパク質を修飾するために使用できます。アミノ酸にベンジル基を結合させることで、研究者は生物学的分子の構造活性相関を研究できます。 これにより、これらの生体分子の機能と、その活性における特定の残基の役割に関する洞察を得ることができます .
工業用化学品の生産
この化合物は、中間体として機能する化学物質の工業的合成に使用されます。 大規模な化学プロセスにおける添加剤、触媒、または反応物質として機能するさまざまな誘導体に転換できます .
作用機序
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
2,6-Dichloro-4-fluorobenzyl bromide plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through covalent bonding, often acting as an alkylating agent. This compound can modify the active sites of enzymes, thereby inhibiting or altering their activity. For example, it can react with nucleophilic amino acid residues such as cysteine, serine, and lysine, leading to changes in enzyme function .
Cellular Effects
The effects of 2,6-Dichloro-4-fluorobenzyl bromide on various cell types and cellular processes are profound. It can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of enzymes involved in signal transduction, leading to altered cellular responses. Additionally, it can affect gene expression by modifying transcription factors or other regulatory proteins, resulting in changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2,6-Dichloro-4-fluorobenzyl bromide exerts its effects through covalent binding interactions with biomolecules. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites on enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific target and context. Furthermore, the compound can induce changes in gene expression by modifying transcription factors or other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dichloro-4-fluorobenzyl bromide can change over time due to its stability and degradation properties. The compound is relatively stable when stored at low temperatures (2-8°C), but it can degrade over time when exposed to higher temperatures or light. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects may include sustained enzyme inhibition, altered gene expression, and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of 2,6-Dichloro-4-fluorobenzyl bromide vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, including cellular damage, enzyme inhibition, and altered metabolic processes .
Metabolic Pathways
2,6-Dichloro-4-fluorobenzyl bromide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites that may have different biochemical properties. These metabolic pathways can affect the compound’s activity, stability, and overall impact on cellular function .
Transport and Distribution
Within cells and tissues, 2,6-Dichloro-4-fluorobenzyl bromide is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For example, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of 2,6-Dichloro-4-fluorobenzyl bromide can significantly impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA-binding proteins and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .
特性
IUPAC Name |
2-(bromomethyl)-1,3-dichloro-5-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2F/c8-3-5-6(9)1-4(11)2-7(5)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCKBMKAAMUGNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CBr)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{N-[(3-fluorophenyl)methyl]acetamido}propanoic acid](/img/structure/B1448557.png)










![(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1448574.png)
